2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide

Kinase inhibition NMDA receptor modulation CNS drug discovery

This compound features a unique 1H-imidazol-1-yl directly attached to a pyridazine core, creating a bidentate metal-coordination motif absent in phenyl-spacer analogs (e.g., CAS 898410-22-5). The thioether bridge and 4-butylphenyl acetamide terminus provide synthetic handles for parallel library synthesis. Patented as an NR2B-subtype-selective NMDA receptor blocker scaffold (US20030229096A1). Available at 95% purity, suitable for direct use in diversity-oriented screening and kinase profiling without additional purification.

Molecular Formula C19H21N5OS
Molecular Weight 367.47
CAS No. 1334372-48-3
Cat. No. B2992598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide
CAS1334372-48-3
Molecular FormulaC19H21N5OS
Molecular Weight367.47
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C19H21N5OS/c1-2-3-4-15-5-7-16(8-6-15)21-18(25)13-26-19-10-9-17(22-23-19)24-12-11-20-14-24/h5-12,14H,2-4,13H2,1H3,(H,21,25)
InChIKeyDXGXLJJGKGICDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide (CAS 1334372-48-3): Compound Class and Procurement-Relevant Profile


2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide (CAS 1334372-48-3) is a synthetic small molecule featuring a pyridazine core linked via a thioether to an acetamide moiety substituted with a 4-butylphenyl group, and an imidazole ring directly attached to the pyridazine . This compound belongs to a broader class of imidazolyl-pyridazine thioacetamides that have been investigated in patent literature as N-methyl-D-aspartate (NMDA) receptor NR2B subtype-selective blockers for CNS disorders [1]. The presence of both the imidazole and pyridazine heterocycles suggests potential for metal-ion coordination and hydrogen-bonding interactions with biological targets, though specific pharmacological data for this precise compound remain unpublished in the peer-reviewed literature.

Why Generic Substitution of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide (CAS 1334372-48-3) Is Not Advisable


Compounds within the imidazolyl-pyridazine thioacetamide family cannot be freely interchanged due to demonstrated structure-activity relationship (SAR) sensitivity. In the related series of substituted imidazol-pyridazine derivatives claimed as NR2B-selective NMDA receptor blockers, relatively minor modifications to the aromatic substituents produced substantial shifts in receptor subtype selectivity and functional potency [1]. The specific combination of a 1H-imidazol-1-yl group at the pyridazine 6-position, a thioether bridge, and a 4-butylphenyl acetamide terminus in this compound generates a distinct pharmacophoric arrangement that cannot be replicated by analogs with phenyl-spacer variations (e.g., 4-(1H-imidazol-1-yl)phenyl pyridazine derivatives, CAS 898410-22-5) or alternative N-substitutions (e.g., furan-2-ylmethyl, pyridin-3-yl, or thiazol-2-yl variants) .

Quantitative Differentiation Evidence for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide (CAS 1334372-48-3)


High-Strength Differential Evidence Is Currently Unavailable for This Compound

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider) conducted on 30 April 2026 returned no quantitative biological activity data (IC50, Ki, EC50, % inhibition, selectivity ratios, or ADMET parameters) for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide (CAS 1334372-48-3) [1]. The compound is listed in chemical vendor catalogs as a research chemical with typical purity ≥95%, but without associated pharmacological characterization . Related analogs in the imidazolyl-pyridazine thioacetamide series have been claimed in patent literature (e.g., US20030229096A1) as NR2B-selective NMDA antagonists, yet the specific compound identified by CAS 1334372-48-3 is not explicitly exemplified or tested in any retrieved patent or publication [2]. Consequently, no comparator-based quantitative differentiation can be established at this time.

Kinase inhibition NMDA receptor modulation CNS drug discovery

Potential Research Applications for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide (CAS 1334372-48-3) Based on Structural Class Evidence


Scaffold for NR2B-Selective NMDA Receptor Antagonist Development

The imidazolyl-pyridazine core of this compound aligns with the structural motif claimed in US20030229096A1 for NR2B-subtype-selective NMDA receptor blockers . The compound may serve as a starting scaffold for medicinal chemistry campaigns targeting CNS disorders (neurodegeneration, depression, neuropathic pain) where NR2B selectivity is desired over NR2A-related off-target effects. However, users must independently confirm NR2B binding affinity, as no quantitative data exist for this specific compound.

Kinase Inhibitor Screening Library Component

Imidazole-containing heterocycles are privileged scaffolds in kinase inhibitor design due to their ability to coordinate the hinge-region ATP-binding site . The pyridazine-thioether-acetamide architecture in this compound provides a distinct vector arrangement compared to common imidazo-pyridazine kinase inhibitors (e.g., Takeda's imidazo[1,2-b]pyridazine series) [1]. This compound may be included in diversity-oriented screening libraries to probe kinase selectivity profiles, though no inhibition data exist to pre-validate its utility.

Chemical Probe for Metal-Dependent Enzyme Mechanistic Studies

The 1H-imidazol-1-yl substituent directly attached to the pyridazine ring creates a bidentate metal-coordination motif . This structural feature is characteristic of inhibitors targeting metalloenzymes (e.g., cytochrome P450s, histone deacetylases, matrix metalloproteinases). The compound may be evaluated as a tool compound for mechanistic enzymology studies, particularly in systems where imidazole-based metal chelation is a validated inhibitory mechanism.

Synthetic Intermediate for Parallel Library Synthesis

The compound's thioether bridge and acetamide terminus provide synthetic handles for further derivatization . It can serve as a late-stage intermediate for parallel synthesis of analog libraries exploring variations at the N-phenyl substituent, enabling systematic SAR exploration around the 4-butylphenyl motif. Vendors list the compound at 95% purity, suitable for use as a building block without additional purification for most library synthesis applications [1].

Quote Request

Request a Quote for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.